molecular formula C9H8BrN3O B12890470 5-(4-bromophenyl)-3-methoxy-1H-1,2,4-triazole CAS No. 62287-33-6

5-(4-bromophenyl)-3-methoxy-1H-1,2,4-triazole

Cat. No.: B12890470
CAS No.: 62287-33-6
M. Wt: 254.08 g/mol
InChI Key: HSYWMZJHVKMQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-5-methoxy-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group at the 3-position and a methoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-methoxy-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline with methoxyacetic acid to form an intermediate, which is then cyclized using a suitable reagent such as phosphorus oxychloride (POCl3) to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-methoxy-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted triazoles, while coupling reactions can produce more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-methoxy-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-5-methoxy-1H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

62287-33-6

Molecular Formula

C9H8BrN3O

Molecular Weight

254.08 g/mol

IUPAC Name

5-(4-bromophenyl)-3-methoxy-1H-1,2,4-triazole

InChI

InChI=1S/C9H8BrN3O/c1-14-9-11-8(12-13-9)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,11,12,13)

InChI Key

HSYWMZJHVKMQHK-UHFFFAOYSA-N

Canonical SMILES

COC1=NNC(=N1)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.